molecular formula C11H16N4O2 B1594025 2,6-Bis[(2-hydroxyethyl)amino]-4-methylnicotinonitrile CAS No. 38841-88-2

2,6-Bis[(2-hydroxyethyl)amino]-4-methylnicotinonitrile

Cat. No.: B1594025
CAS No.: 38841-88-2
M. Wt: 236.27 g/mol
InChI Key: KJDUOAYSUMEGDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Bis[(2-hydroxyethyl)amino]-4-methylnicotinonitrile is a chemical compound with the molecular formula C11H16N4O2 and a molecular weight of 236.27 g/mol . It is characterized by the presence of two hydroxyethylamino groups attached to a nicotinonitrile core, making it a versatile compound in various chemical reactions and applications.

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,6-Bis[(2-hydroxyethyl)amino]-4-methylnicotinonitrile . Factors such as temperature, pH, and the presence of other compounds can affect how this compound interacts with its targets and exerts its effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis[(2-hydroxyethyl)amino]-4-methylnicotinonitrile typically involves the reaction of 2,6-diamino-4-methylnicotinonitrile with ethylene oxide under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with stringent quality control measures to ensure high purity and yield. The reaction is typically conducted in large reactors with precise temperature and pressure control to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

2,6-Bis[(2-hydroxyethyl)amino]-4-methylnicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include oxides, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2,6-Bis[(2-hydroxyethyl)amino]-4-methylnicotinonitrile include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of hydroxyethylamino groups and the nicotinonitrile core. This structure imparts distinct chemical properties and reactivity, making it particularly useful in specific chemical and biological applications .

Properties

IUPAC Name

2,6-bis(2-hydroxyethylamino)-4-methylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O2/c1-8-6-10(13-2-4-16)15-11(9(8)7-12)14-3-5-17/h6,16-17H,2-5H2,1H3,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJDUOAYSUMEGDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)NCCO)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1068144
Record name 3-Pyridinecarbonitrile, 2,6-bis[(2-hydroxyethyl)amino]-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1068144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38841-88-2
Record name 2,6-Bis[(2-hydroxyethyl)amino]-4-methyl-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38841-88-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Bis((2-hydroxyethyl)amino)-4-methylnicotinonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038841882
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Pyridinecarbonitrile, 2,6-bis[(2-hydroxyethyl)amino]-4-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-Pyridinecarbonitrile, 2,6-bis[(2-hydroxyethyl)amino]-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1068144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-bis[(2-hydroxyethyl)amino]-4-methylnicotinonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.207
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,6-BIS((2-HYDROXYETHYL)AMINO)-4-METHYLNICOTINONITRILE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U8VKK2VG8M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Bis[(2-hydroxyethyl)amino]-4-methylnicotinonitrile
Reactant of Route 2
Reactant of Route 2
2,6-Bis[(2-hydroxyethyl)amino]-4-methylnicotinonitrile
Reactant of Route 3
Reactant of Route 3
2,6-Bis[(2-hydroxyethyl)amino]-4-methylnicotinonitrile
Reactant of Route 4
Reactant of Route 4
2,6-Bis[(2-hydroxyethyl)amino]-4-methylnicotinonitrile
Reactant of Route 5
Reactant of Route 5
2,6-Bis[(2-hydroxyethyl)amino]-4-methylnicotinonitrile
Reactant of Route 6
Reactant of Route 6
2,6-Bis[(2-hydroxyethyl)amino]-4-methylnicotinonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.